molecular formula C4H7Cl2IN2S B7505033 CID 45766918

CID 45766918

Cat. No.: B7505033
M. Wt: 312.99 g/mol
InChI Key: XEIGDALESPFWHJ-UHFFFAOYSA-O
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Description

The absence of direct references suggests it may be a novel or less-studied entity. For context, PubChem CIDs (Compound Identifiers) are unique numerical IDs assigned to chemical substances, but the lack of explicit data here necessitates caution in interpretation.

Properties

InChI

InChI=1S/C4H6N2S.Cl2I/c1-6-2-3-7-4(6)5;1-3-2/h2-3,5H,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIGDALESPFWHJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1)N.Cl[I-]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach based on methodologies from the provided sources:

Table 1: Framework for Comparative Analysis

Parameter Methodology (Evidence Reference)
Structural Similarity Overlay of 3D structures (e.g., steroid backbones in ) or substituent group alignment (e.g., oxadiazole derivatives in ).
Physicochemical Properties Molecular weight, logP, solubility, and bioavailability scores (e.g., –14).
Functional Comparison Substrate/inhibitor specificity (), placental transfer class (), or enzyme inhibition ().
Synthetic Accessibility Reaction pathways and purity metrics (–14).

Case Study: Oxadiazole Derivatives (Hypothetical Comparison)

If CID 45766918 belongs to the oxadiazole class (analogous to CID 10491405 in ), key differences might include:

  • Substituent Groups : Trifluoromethyl vs. fluorophenyl moieties affecting polarity and CYP inhibition profiles .
  • Bioavailability : Higher logP values correlate with increased membrane permeability but reduced aqueous solubility .
  • Toxicity Alerts : PAINS (pan-assay interference compounds) filters and lead-likeness scores differ based on functional groups .

Table 2: Hypothetical Comparison with Oxadiazole Analogues

Parameter This compound (Hypothetical) CID 10491405 () CID 2049887 ()
Molecular Formula CₓHᵧN₂OZ (Assumed) C₁₀H₅F₃N₂O₃ C₇H₅FN₂S
Molecular Weight ~250–300 g/mol 258.15 g/mol 168.19 g/mol
logP (XLOGP3) 2.5–3.0 2.15 2.13
Solubility (mg/mL) 0.1–0.5 0.199 0.249
CYP Inhibition CYP1A2 (Assumed) CYP1A2 CYP1A2

Limitations and Recommendations

Data Gaps: No direct evidence for this compound exists in the provided materials. Cross-referencing with PubChem or SciFinder is essential for validation.

Structural Hypotheses : Assumed class similarities (e.g., oxadiazoles, betulin derivatives) require experimental confirmation via NMR or X-ray crystallography ().

Functional Studies : Prioritize assays for substrate specificity () or placental transfer () to contextualize biological relevance.

Q & A

Q. What methodologies validate novel synthesis pathways for this compound derivatives?

  • Methodological Answer :

Confirm structural identity via NMR, X-ray crystallography, and HRMS.

Assess purity using chromatographic methods (e.g., GC-MS).

Compare yield and scalability against existing routes, highlighting green chemistry metrics (e.g., E-factor) .

Data Management and Compliance

Q. How should I archive research data for this compound to comply with funding mandates?

  • Methodological Answer :
  • Use domain-specific repositories (e.g., ChEMBL for chemical data, NCBI GEO for omics data).
  • Include metadata compliant with standards like ISA-Tab for experimental context .
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    05:51

Q. What are effective strategies for peer-review responses addressing methodological critiques?

  • Methodological Answer :
  • Systematically address reviewer comments using a point-by-point response table.
  • Provide additional data or citations to support contested methods (e.g., validation assays) .

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